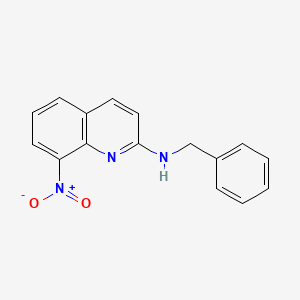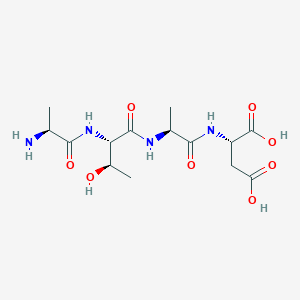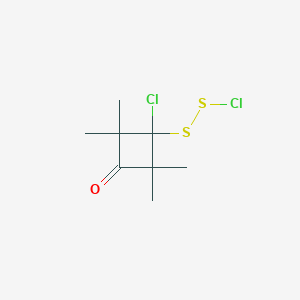![molecular formula C21H20N2O4 B15167351 Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651023-21-1](/img/structure/B15167351.png)
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- is a complex organic compound known for its unique structural properties This compound features a benzoic acid core substituted with a 3,4-dimethoxyphenyl group and a 3-pyridinylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the coupling of 3,4-dimethoxyphenylamine with 3-pyridinylmethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with benzoic acid or its derivatives under acidic or catalytic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dimethoxy-: Known for its simpler structure and different functional properties.
3,4-Diformylbenzoic acid: Another related compound with distinct chemical behavior.
3,4-Dimethoxyphenylacetic acid: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure.
Uniqueness
What sets benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]- apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
651023-21-1 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[3,4-dimethoxy-N-(pyridin-3-ylmethyl)anilino]benzoic acid |
InChI |
InChI=1S/C21H20N2O4/c1-26-19-9-8-18(12-20(19)27-2)23(14-15-5-4-10-22-13-15)17-7-3-6-16(11-17)21(24)25/h3-13H,14H2,1-2H3,(H,24,25) |
InChI Key |
KRPPZQRYUHTBRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC2=CN=CC=C2)C3=CC=CC(=C3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)
![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)

![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

propanedinitrile](/img/structure/B15167346.png)


![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)
